Cas no 855763-77-8 (Ethyl 2-methylquinoline-6-carboxylate)

Ethyl 2-methylquinoline-6-carboxylate is a quinoline derivative with a molecular formula of C₁₃H₁₃NO₂. This compound features a carboxylate ester group at the 6-position and a methyl substituent at the 2-position of the quinoline core, enhancing its utility as an intermediate in organic synthesis. Its structural properties make it valuable for pharmaceutical and agrochemical applications, particularly in the development of bioactive molecules. The ester functionality allows for further derivatization, while the methyl group contributes to steric and electronic modulation. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthesis is well-documented, ensuring reproducibility for research and industrial use.
Ethyl 2-methylquinoline-6-carboxylate structure
855763-77-8 structure
商品名:Ethyl 2-methylquinoline-6-carboxylate
CAS番号:855763-77-8
MF:C13H13NO2
メガワット:215.247823476791
MDL:MFCD09879697
CID:717437
PubChem ID:29949719

Ethyl 2-methylquinoline-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-methylquinoline-6-carboxylate
    • 2-Methylquinoline-6-carboxylic acid ethyl ester
    • 6-Quinolinecarboxylicacid, 2-methyl-, ethyl ester
    • Ethyl 2-Methyl-6-quinolinecarboxylate
    • ethyl2-methylquinoline-6-carboxylate
    • PubChem20820
    • WT1988
    • 3288AC
    • SY022684
    • ST24030526
    • 2-Methyl-6-quinolinecarboxylic acid ethyl ester
    • 6-Quinolinecarboxylicacid
    • AC-27558
    • AKOS016004821
    • MFCD09879697
    • J-510105
    • FD17043
    • SB71692
    • CS-0100884
    • DTXSID30652410
    • 855763-77-8
    • DS-10777
    • SCHEMBL8006874
    • MDL: MFCD09879697
    • インチ: 1S/C13H13NO2/c1-3-16-13(15)11-6-7-12-10(8-11)5-4-9(2)14-12/h4-8H,3H2,1-2H3
    • InChIKey: WLKKUWXLOSMSMH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C2C(N=C(C)C=C2)=CC=1)OCC

計算された属性

  • せいみつぶんしりょう: 215.09500
  • どういたいしつりょう: 215.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.148
  • ふってん: 334.4℃/760mmHg
  • フラッシュポイント: 156.1°C
  • 屈折率: 1.591
  • PSA: 39.19000
  • LogP: 2.71990

Ethyl 2-methylquinoline-6-carboxylate セキュリティ情報

Ethyl 2-methylquinoline-6-carboxylate 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 2-methylquinoline-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D912079-5g
Ethyl 2-Methyl-6-quinolinecarboxylate
855763-77-8 95%
5g
$335 2023-09-02
Chemenu
CM145026-100g
2-Methylquinoline-6-carboxylic acid ethyl ester
855763-77-8 95%
100g
$778 2021-08-05
eNovation Chemicals LLC
D509375-5g
Ethyl 2-Methylquinoline-6-carboxylate
855763-77-8 97%
5g
$180 2024-05-24
eNovation Chemicals LLC
D509375-1g
Ethyl 2-Methylquinoline-6-carboxylate
855763-77-8 97%
1g
$170 2024-05-24
abcr
AB446706-1 g
Ethyl 2-methylquinoline-6-carboxylate, 95%; .
855763-77-8 95%
1g
€96.50 2022-06-10
abcr
AB446706-5 g
Ethyl 2-methylquinoline-6-carboxylate, 95%; .
855763-77-8 95%
5g
€160.70 2022-06-10
Fluorochem
227811-250mg
Ethyl 2-methylquinoline-6-carboxylate
855763-77-8 95%
250mg
£12.00 2022-02-28
Alichem
A189000562-10g
Ethyl 2-methylquinoline-6-carboxylate
855763-77-8 97%
10g
$229.55 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PD565-250mg
Ethyl 2-methylquinoline-6-carboxylate
855763-77-8 97%
250mg
120CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PD565-5g
Ethyl 2-methylquinoline-6-carboxylate
855763-77-8 97%
5g
787.0CNY 2021-07-12

Ethyl 2-methylquinoline-6-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: Ethanol ;  36 h, 150 °C
リファレンス
Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines
Li, Jixing; et al, Journal of Organic Chemistry, 2017, 82(6), 3284-3290

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: Ethanol ;  10 min, 150 °C; 16 h, 150 °C
リファレンス
In Situ Alkyl Radical Recycling-Driven Decoupled Electrophotochemical Deamination
Wang, Kui; et al, Organic Letters, 2022, 24(19), 3471-3476

Ethyl 2-methylquinoline-6-carboxylate Preparation Products

Ethyl 2-methylquinoline-6-carboxylate 関連文献

Ethyl 2-methylquinoline-6-carboxylateに関する追加情報

Ethyl 2-methylquinoline-6-carboxylate (CAS No. 855763-77-8)

Ethyl 2-methylquinoline-6-carboxylate, with the CAS number 855763-77-8, is a significant compound in the field of organic chemistry and materials science. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The molecule consists of a quinoline ring system with a methyl group at position 2 and a carboxylic acid ester group at position 6, making it a versatile building block for further chemical modifications.

The synthesis of Ethyl 2-methylquinoline-6-carboxylate involves several steps, including the preparation of the quinoline skeleton and subsequent functionalization to introduce the methyl and ester groups. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for the preparation of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as C-H activation and cross-coupling reactions, which are critical in constructing complex heterocyclic systems like quinolines.

Ethyl 2-methylquinoline-6-carboxylate has garnered attention due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical sector, quinoline derivatives are known for their bioactivity, particularly in anticancer and antibacterial drug discovery programs. The presence of the carboxylic acid ester group in Ethyl 2-methylquinoline-6-carboxylate provides a site for further functionalization, allowing chemists to introduce bioactive moieties that could enhance its therapeutic potential.

Recent studies have also highlighted the role of Ethyl 2-methylquinoline-6-carboxylate as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The quinoline moiety contributes to the compound's electronic properties, making it suitable for applications in optoelectronics. Researchers have demonstrated that derivatives of this compound can exhibit desirable charge transport properties, which are essential for high-performance electronic devices.

In addition to its synthetic applications, Ethyl 2-methylquinoline-6-carboxylate has been employed as a chiral auxiliary in asymmetric synthesis. The chiral environment provided by the quinoline ring can influence the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched compounds that are valuable in drug development.

From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of Ethyl 2-methylquinoline-6-carboxylate and its impact on ecosystems. Studies have shown that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully characterize its environmental fate and assess its potential risks.

In conclusion, Ethyl 2-methylquinoline-6-carboxylate (CAS No. 855763-77-8) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure and functional groups make it an attractive target for both academic research and industrial development. As new synthetic methods and applications continue to emerge, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.

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